![molecular formula C8H15NO B14038577 (S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)
(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL is a complex organic compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system, making it an interesting subject for various chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
(6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to various biological effects. For instance, it has been shown to interact with opioid receptors, contributing to its analgesic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,6S)-6-ETHYL-TETRAHYDRO-2H-PYRAN-2-YL METHANOL: Another spirocyclic compound with similar structural features.
Fomepizole: A compound with a similar functional group but different pharmacological properties.
Uniqueness
(6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL is unique due to its specific spirocyclic structure and the presence of a nitrogen atom in the ring system. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
[(6S)-5-methyl-5-azaspiro[2.4]heptan-6-yl]methanol |
InChI |
InChI=1S/C8H15NO/c1-9-6-8(2-3-8)4-7(9)5-10/h7,10H,2-6H2,1H3/t7-/m0/s1 |
Clé InChI |
AEFGSFLYIOWDSY-ZETCQYMHSA-N |
SMILES isomérique |
CN1CC2(CC2)C[C@H]1CO |
SMILES canonique |
CN1CC2(CC2)CC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


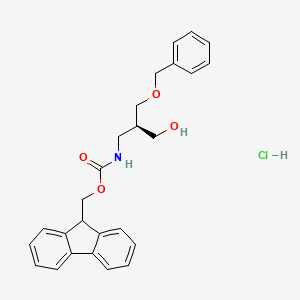
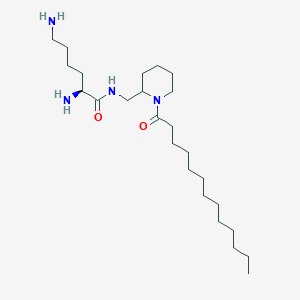

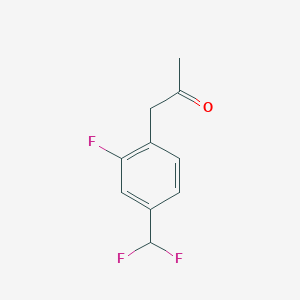


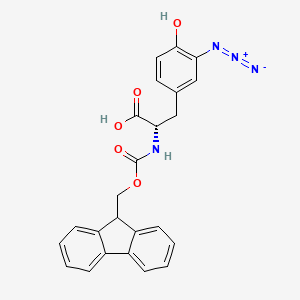
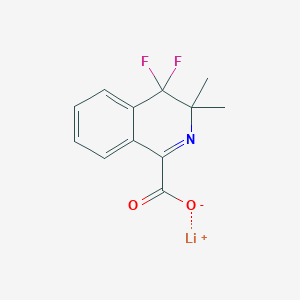
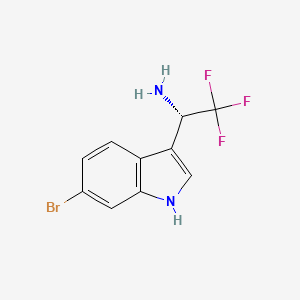

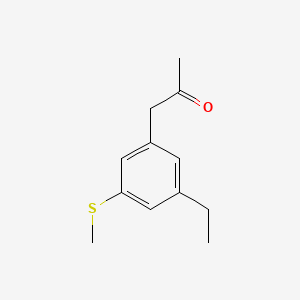
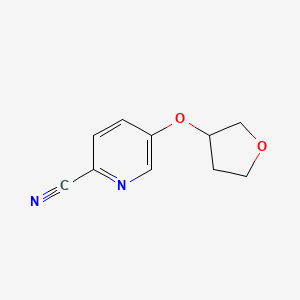

![5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B14038569.png)
